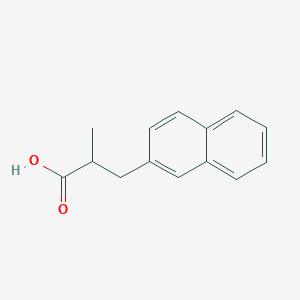

2-Methyl-3-(naphthalen-2-yl)propanoic acid

Description

Contextualization within Arylpropanoic Acid Chemistry

Arylpropanoic acid derivatives represent a vital class of organic compounds, with many exhibiting significant biological activities. humanjournals.com This class is perhaps most famously known for its non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen (B1676952). orientjchem.org These compounds typically feature an aromatic ring connected to a propanoic acid group. The substitution on the aromatic ring and the presence of a methyl group on the propanoic acid chain are key determinants of their pharmacological profiles. orientjchem.orgnih.gov The core structure of 2-Methyl-3-(naphthalen-2-yl)propanoic acid, with its naphthalene (B1677914) ring, offers a larger and more complex aromatic system compared to the phenyl rings found in many common NSAIDs, suggesting the potential for unique biological interactions.

The pharmacological activity of arylpropanoic acids is often stereospecific, meaning that the three-dimensional arrangement of the atoms can significantly impact their efficacy and metabolic fate. nih.gov While many of these compounds are used as racemic mixtures, it is often one enantiomer that is responsible for the desired therapeutic effect. nih.gov

Significance as a Synthetic Target and Intermediate Scaffold

The naphthalene scaffold is a crucial building block in the development of new drugs due to the wide range of biological activities exhibited by its derivatives. ekb.eg The 2-arylpropionic acid framework is a key component in numerous NSAIDs and has been explored for other therapeutic applications, including anticancer agents. nih.gov The combination of these two structural motifs in this compound makes it a valuable target for organic synthesis.

Its structure serves as a versatile intermediate scaffold, allowing for further chemical modifications. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, opening avenues for the synthesis of a diverse library of derivatives. These derivatives can then be screened for a wide range of biological activities. The naphthalene ring also provides multiple sites for substitution, allowing for the fine-tuning of the molecule's physicochemical properties and biological targets.

Below is a table of physicochemical properties for the closely related compound, 2-(Naphthalen-2-yl)propanoic acid, which provides an indication of the characteristics of this class of molecules.

| Property | Value |

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 200.083729621 Da |

| Topological Polar Surface Area | 37.3 Ų |

Data sourced from PubChem for 2-(Naphthalen-2-yl)propanoic acid. nih.gov

Overview of Current Research Trajectories

While specific research focused solely on this compound is not extensively documented in publicly available literature, the current research trajectories for closely related analogs and the broader class of naphthalene-containing propanoic acid derivatives point towards several key areas of investigation:

Development of Novel Anti-inflammatory Agents: Building upon the success of naproxen, researchers continue to explore new naphthalene-based propanoic acid derivatives with the aim of discovering compounds with improved efficacy, better safety profiles, and potentially different mechanisms of action.

Anticancer Research: There is a growing interest in the anticancer potential of NSAIDs and their derivatives. nih.gov Research is ongoing to understand the mechanisms by which these compounds exert their antiproliferative effects and to develop new analogs with enhanced anticancer activity. The naphthalene moiety, known to be present in some anticancer agents, makes this a promising avenue of exploration. ekb.eg

Exploration of Other Pharmacological Activities: The diverse biological activities of arylpropanoic acids and naphthalene derivatives suggest that new analogs could possess a wide range of therapeutic properties, including antibacterial, and anticonvulsant activities. humanjournals.com Current research involves the synthesis and screening of new compounds against a variety of biological targets.

Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-methyl-3-naphthalen-2-ylpropanoic acid |

InChI |

InChI=1S/C14H14O2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3,(H,15,16) |

InChI Key |

GDLGGKYOPIKBLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Naphthalen 2 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-Methyl-3-(naphthalen-2-yl)propanoic acid unveils several logical bond disconnections that form the basis for potential synthetic strategies. The primary disconnections focus on the propanoic acid backbone and its connection to the naphthalene (B1677914) moiety.

Disconnection (a): Cα-Cβ Bond: This is the most common strategy for 2-arylpropanoic acids. It disconnects the molecule into a propanoate synthon (nucleophile) and a naphthalen-2-ylmethyl synthon (electrophile). The corresponding synthetic equivalents would be a propanoate enolate or a methylmalonate derivative, and a 2-(halomethyl)naphthalene, respectively.

Disconnection (b): Cα-COOH Bond: This disconnection leads to a 2-(naphthalen-2-yl)ethyl precursor. This suggests a synthesis involving the introduction of the carboxyl group, typically via a carbonylation reaction of a suitable derivative like 1-(naphthalen-2-yl)ethanol.

Disconnection (c): Naphthyl-Cβ Bond: This approach involves the formation of the bond between the naphthalene ring and the propanoic side chain. This could be envisioned through a Friedel-Crafts type reaction, although controlling regioselectivity on the naphthalene ring can be challenging.

These retrosynthetic pathways map out the main avenues for both racemic and asymmetric syntheses of the target compound.

Development of Classical Synthetic Routes

Classical approaches provide reliable, albeit often non-stereoselective, methods for the synthesis of this compound.

Condensation and Alkylation Approaches

These methods build the carbon skeleton through the formation of the Cα-Cβ bond, as suggested by disconnection (a).

A primary method is the malonic ester synthesis . wikipedia.orgchemicalnote.comorganicchemistrytutor.com This sequence begins with the deprotonation of diethyl methylmalonate using a strong base like sodium ethoxide (NaOEt) to form a stabilized enolate. This nucleophile is then alkylated via an SN2 reaction with an electrophilic naphthalene precursor, such as 2-(bromomethyl)naphthalene (B188764). libretexts.org The resulting diester undergoes saponification (hydrolysis of the ester groups) followed by acidification and thermal decarboxylation to yield the final product. chemicalnote.comlibretexts.org A significant advantage of this method is the high acidity of the malonic ester, which allows for straightforward enolate formation.

Alternatively, a more direct alkylation involves the formation of an enolate from a propanoic acid derivative itself. libretexts.orgyoutube.com For instance, ethyl propanoate can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to prevent self-condensation. The resulting enolate can then be reacted with 2-(bromomethyl)naphthalene. libretexts.org Subsequent hydrolysis of the ester yields the target carboxylic acid.

Carbonylation Strategies

Carbonylation reactions offer an efficient way to introduce the carboxyl group, aligning with disconnection (b). A prominent example analogous to the industrial synthesis of ibuprofen (B1674241) involves the palladium-catalyzed carbonylation of 1-(naphthalen-2-yl)ethanol. wikipedia.orgslideshare.net The alcohol can be prepared from 2-acetylnaphthalene (B72118) via reduction. The alcohol is then subjected to carbonylation with carbon monoxide (CO) in the presence of a palladium catalyst, such as PdCl2, often with a phosphine (B1218219) ligand. nih.govresearchgate.net This reaction typically proceeds through an intermediate activated species (e.g., a benzyl (B1604629) halide or acetate) and yields the carboxylic acid or its corresponding ester, which can then be hydrolyzed. wikipedia.org

Another potential route is the hydrocarboxylation of 2-vinylnaphthalene. This reaction involves the addition of H- and -COOH across the double bond, catalyzed by various transition metal complexes in the presence of carbon monoxide. wikipedia.org

Asymmetric and Stereoselective Syntheses

The presence of a stereocenter at the Cα position necessitates the development of asymmetric syntheses to produce single enantiomers, which is critical in pharmaceutical applications as different enantiomers often exhibit different biological activities. viamedica.pl

Chiral Auxiliary-Mediated Methodologies

The use of chiral auxiliaries is a powerful and reliable strategy for controlling stereochemistry. wikipedia.org The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. researchgate.netspringerprofessional.de

The most widely used auxiliaries for this type of transformation are the Evans oxazolidinones. wikipedia.orgwilliams.eduharvard.edu The synthesis begins with the acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride to form an N-acyloxazolidinone. This imide is then deprotonated with a base like sodium hexamethyldisilazide (NaHMDS) or LDA to form a rigid, chelated (Z)-enolate. williams.eduuwindsor.ca The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the subsequent alkylation with 2-(bromomethyl)naphthalene to occur from the opposite, less hindered face with high diastereoselectivity. harvard.edu Finally, the auxiliary is cleaved under mild conditions (e.g., using lithium hydroxide (B78521) and hydrogen peroxide) to yield the enantiomerically enriched this compound and recover the auxiliary. williams.edu

Other auxiliaries, such as those derived from pseudoephedrine, have also proven effective in diastereoselective alkylation reactions and offer practical advantages. nih.gov

| Chiral Auxiliary | Key Features | Alkylation Conditions | Typical Selectivity (d.e.) | Cleavage Method |

|---|---|---|---|---|

| Evans Oxazolidinones | Forms rigid (Z)-enolates; predictable stereochemical outcome based on steric hindrance. wikipedia.orguwindsor.ca | LDA or NaHMDS, THF, -78°C; then 2-(bromomethyl)naphthalene. | >95% | LiOH / H₂O₂ |

| Pseudoephedrine Amides | Forms a chelated lithium enolate; products are often crystalline, aiding purification. nih.gov | LDA, LiCl, THF, 0°C; then 2-(bromomethyl)naphthalene. | >90% | Acidic or basic hydrolysis. |

Asymmetric Catalysis for Enantioselective Production

Asymmetric catalysis represents a more atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.

A highly successful strategy for producing chiral 2-arylpropanoic acids is the asymmetric hydrogenation of a prochiral α,β-unsaturated acid precursor, in this case, 2-methyl-3-(naphthalen-2-yl)propenoic acid. This approach is famously used in the synthesis of (S)-Naproxen. researchgate.net The hydrogenation is carried out under hydrogen pressure using a chiral transition metal catalyst. Ruthenium catalysts bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are exceptionally effective, affording the product with high enantiomeric excess (e.e.). pnas.org The specific enantiomer of BINAP used (R or S) determines the chirality of the final product.

| Catalytic Method | Catalyst System (Example) | Substrate | Typical Selectivity (e.e.) | Key Advantages |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Ru((R)-BINAP)Cl₂] | 2-methyl-3-(naphthalen-2-yl)propenoic acid | >97% | High turnover number, excellent enantioselectivity, atom economical. pnas.org |

| Asymmetric Cross-Coupling | CoCl₂ / Chiral Bisoxazoline Ligand | Naphthyl Grignard + Racemic 2-halopropanoate. google.com | >90% | Directly forms the chiral center via C-C bond formation. |

Another catalytic method involves the asymmetric cross-coupling of a naphthyl-organometallic reagent (e.g., a Grignard reagent) with a racemic 2-halopropanoate derivative in the presence of a chiral catalyst, such as a cobalt-bisoxazoline complex. google.com This process represents a kinetic resolution where one enantiomer of the racemic starting material reacts preferentially to form the desired product.

Ligand Design and Optimization

The success of asymmetric metal-catalyzed reactions, such as asymmetric hydrogenation, hinges on the design of the chiral ligand bound to the metal center. These ligands create a chiral environment that directs the stereochemical outcome of the reaction, leading to a high excess of one enantiomer. For the synthesis of α-arylpropanoic acids, phosphine ligands, particularly chiral diphosphines, have been extensively studied.

Key features of effective ligand design include:

Chirality: The ligand must be chiral, often possessing axial chirality (e.g., BINAP) or multiple stereogenic centers.

Bite Angle: For bidentate ligands like diphosphines, the P-Metal-P angle, or "bite angle," influences both the reactivity and the enantioselectivity of the catalyst.

Steric and Electronic Properties: Bulky substituents on the phosphorus atoms can create steric hindrance that enhances facial discrimination of the substrate, while the electronic properties of these groups can tune the catalytic activity of the metal center.

In the context of synthesizing related α-arylpropanoic acids, ligands such as (S)-BINAP complexed with Ruthenium have proven highly effective. Optimization involves screening a library of ligands with varied steric and electronic profiles to achieve the highest possible enantiomeric excess (ee) and yield. For instance, recent developments have focused on P-chiral ligands like (R,R)-BenzP* for nickel-catalyzed asymmetric hydrogenation, demonstrating excellent reactivity and enantioselectivity. nih.gov

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation of α-Aryl Acrylic Acids This table presents data for the synthesis of related α-arylpropanoic acids to illustrate the principles of ligand optimization, due to the absence of specific data for this compound.

| Ligand | Metal Catalyst | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

| (S)-BINAP | Ruthenium(II) | 2-Aryl acrylic acids | >97% | nih.gov |

| (R,R)-BenzP* | Nickel(II) | 2-Aryl acrylic acids | 96% | nih.gov |

| (R,R,R)-Bisdiazaphos-SPE | Ruthenium(II) | 2-Aryl acrylic acids | >97% | nih.gov |

| Neomenthyldiphenylphosphine (NMDPP) | Palladium(II) | Styrene derivatives | Not reported (focus on regioselectivity) | mdpi.com |

Catalyst Performance and Turnover Studies

Catalyst performance is evaluated based on its activity, selectivity, and stability. Key metrics include the turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, indicating catalyst longevity. TOF is the turnover rate per unit of time, indicating catalyst activity. High TON and TOF values are crucial for developing economically viable and sustainable industrial processes.

Turnover studies for such catalytic systems involve varying the substrate-to-catalyst ratio (S/C) to determine the maximum efficiency. For example, in the nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids, an S/C ratio of up to 10,000 has been achieved while maintaining high yield and enantioselectivity, signifying a highly efficient catalyst. nih.gov

Table 2: Catalyst Performance in the Synthesis of (S)-Naproxen via Asymmetric Hydrogenation This table presents data for the synthesis of the structurally similar compound Naproxen (B1676952) to illustrate catalyst performance metrics.

| Catalyst System | Substrate | Substrate/Catalyst Ratio (S/C) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| [Ru(OAc)₂(S)-BINAP] | 2-(6-methoxy-2-naphthyl)acrylic acid | 1600 | 100 | 97 | nih.gov |

| Cinchona-modified Pd/Fe₂O₃ | Atropic acid derivative | Not specified | High | 87 | tandfonline.comtandfonline.com |

| Ni(OAc)₂ / (R,R)-BenzP* | 2-(6-methoxy-2-naphthyl)acrylic acid | 100 | >99 | 95 | nih.gov |

Enzymatic Resolution and Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing enantiomerically pure compounds. rsc.orgrsc.org For α-substituted propanoic acids, two primary biocatalytic strategies are employed: the kinetic resolution of a racemic mixture and the asymmetrization of a prochiral precursor.

Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the product to be separated. nih.govnih.gov For example, lipases from Candida antarctica (CALB) and Candida rugosa are widely used for the resolution of racemic profen esters. rsc.orgnih.gov The key advantage is the exceptional enantioselectivity of enzymes, often yielding products with >99% ee. The main drawback is that the theoretical maximum yield for the desired enantiomer is limited to 50%.

Asymmetrization of Prochiral Precursors: This approach overcomes the 50% yield limitation of kinetic resolution. An enzyme acts on a prochiral substrate to create a single enantiomer product, allowing for a theoretical yield of 100%. rsc.org One such strategy involves the enzymatic decarboxylation of appropriately substituted malonic acid esters using an arylmalonate decarboxylase (AMDase), which produces the desired α-arylpropanoic acid with CO₂ as the only byproduct. rsc.orgacs.org

Table 3: Biocatalytic Methods for the Synthesis of Enantiopure Profens This table presents data for related profens to illustrate the principles of biocatalytic synthesis.

| Biocatalytic Method | Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Kinetic Resolution (Hydrolysis) | Lipase from Candida rugosa | Racemic Naproxen methyl ester | (S)-Naproxen | ~50 | >99 | rsc.org |

| Kinetic Resolution (Esterification) | Immobilized Lipase B from Candida antarctica (Novozym 435) | Racemic Ibuprofen | (S)-Ibuprofen ester | ~50 | >95 | nih.gov |

| Asymmetrization (Decarboxylation) | Arylmalonate Decarboxylase (AMDase) | 2-Aryl-2-methylmalonic acid | (S)-2-Arylpropionic acid | High | >99 | rsc.orgacs.org |

| Asymmetric Reduction | Ene-reductase YqjM | 2-Aryl acrylic acid ester | (R)-2-Arylpropionic acid ester | High | >99 | researchgate.net |

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is critical for maximizing product yield, minimizing reaction time, and ensuring process efficiency and safety. Key parameters that are typically investigated include temperature, pressure, solvent, catalyst loading, and reactant concentrations.

For catalytic reactions like hydrogenation or carbonylation, the choice of solvent can significantly impact catalyst activity and solubility of reactants. mdpi.com For example, in the palladium-catalyzed two-step synthesis of 2-aryl propionic acids, dioxane was identified as the optimal solvent due to its good water solubility and boiling point. mdpi.com Pressure is another critical variable; asymmetric hydrogenations often require high pressures of H₂ (20-135 bar) to achieve good conversion rates. mdpi.comtandfonline.com

Factorial design experiments are often employed to systematically study the effects of multiple parameters and their interactions, allowing for the rapid identification of optimal conditions. rsc.org For instance, in an enzymatic esterification, factors such as acid-to-alcohol molar ratio, temperature, reaction time, and the use of a vacuum to remove water can be optimized to drive the reaction equilibrium towards the product, significantly increasing the yield. rsc.org

Table 4: Example of Parameter Optimization for a Palladium-Catalyzed Two-Step Synthesis of 2-(4-anisyl) Propionic Acid This table illustrates the effect of ligand choice on yield and selectivity in a reaction analogous to the synthesis of the target compound.

| Entry | Ligand | Yield of Styrene (%) | Overall Yield of Branched Acid (%) | Ratio of Branched:Linear Acid | Reference |

| 1 | BuPAd₂ | 90 | 72 | 92:8 | mdpi.com |

| 2 | P(o-tolyl)₃ | 86 | 0 | - | mdpi.com |

| 3 | DPPF | 75 | 55 | 89:11 | mdpi.com |

| 4 | t-Bu-XPhos | 80 | 65 | 93:7 | mdpi.com |

| 5 | NISPCDPP (9) | 90 | 89 | 94:6 | mdpi.com |

Green Chemistry Principles in Synthetic Design and Implementation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. atiner.grresearchgate.netnih.gov The synthesis of fine chemicals like this compound provides numerous opportunities to apply these principles.

Prevention of Waste: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is a core principle. Biocatalytic routes, such as the asymmetrization of prochiral substrates, are excellent examples as they can achieve near-100% theoretical yields with minimal byproducts. rsc.orgacs.org

Use of Catalysis: Both chemical and biological catalysts are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. The high efficiency of catalysts, indicated by high TONs, directly contributes to greener processes. nih.gov

Safer Solvents and Auxiliaries: A major source of waste in the chemical industry is the use of volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. jddhs.com Solvent-free reaction conditions are even more desirable. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions, which typically operate under mild physiological conditions, are inherently more energy-efficient than many traditional organic reactions that require heating. rsc.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input compared to conventional heating. atiner.grnih.gov

Use of Renewable Feedstocks: While the naphthalene moiety is derived from fossil fuels, the broader application of green chemistry principles encourages exploring routes that could utilize bio-derived starting materials where possible.

Implementing these principles leads to processes that are not only more environmentally friendly but also often more economical and safer. jddhs.com

Chemical Reactivity and Functional Group Transformations of 2 Methyl 3 Naphthalen 2 Yl Propanoic Acid

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile hub for a variety of chemical modifications, enabling the synthesis of numerous derivatives with altered physical, chemical, and biological properties.

Esterification and Amidation Reactions

Esterification: 2-Methyl-3-(naphthalen-2-yl)propanoic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic conditions. The Fischer esterification, employing a catalytic amount of a strong mineral acid such as sulfuric acid, is a common method. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to the introduction of the alcohol.

Amidation: The formation of amides from this compound can be achieved by reacting it with ammonia (B1221849) or primary or secondary amines. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, followed by nucleophilic attack by the amine. Peptide coupling reagents are also effective for facilitating this transformation under milder conditions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol (B129727) (CH₃OH), cat. H₂SO₄ | Methyl 2-methyl-3-(naphthalen-2-yl)propanoate |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | 2-Methyl-3-(naphthalen-2-yl)propanamide |

Reduction and Oxidation Processes

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-methyl-3-(naphthalen-2-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

Oxidation: While the carboxylic acid group is in a high oxidation state, the adjacent aliphatic chain can be susceptible to oxidation under certain conditions. However, selective oxidation of the carboxylic acid itself is not a common transformation.

Formation of Acid Halides and Anhydrides

Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form highly reactive acid halides. Treatment with thionyl chloride (SOCl₂) is a standard method for the synthesis of the corresponding acid chloride, 2-methyl-3-(naphthalen-2-yl)propanoyl chloride. This derivative serves as a key intermediate for the synthesis of esters, amides, and other acyl compounds.

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid, often facilitated by a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be formed by reacting the carboxylate salt with an acid chloride.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | 2-Methyl-3-(naphthalen-2-yl)propan-1-ol |

| Formation of Acid Chloride | Thionyl chloride (SOCl₂) | 2-Methyl-3-(naphthalen-2-yl)propanoyl chloride |

| Formation of Symmetrical Anhydride | Phosphorus pentoxide (P₄O₁₀) | Bis(2-methyl-3-(naphthalen-2-yl)propanoic) anhydride |

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is an electron-rich aromatic system that can undergo electrophilic substitution and reduction reactions. The presence of the 2-methyl-2-propanoic acid substituent at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Pathways

The substituent at the C-2 position of the naphthalene ring will direct incoming electrophiles to specific positions. The alkyl chain is generally considered to be an activating group and an ortho-, para-director. In the case of 2-substituted naphthalenes, electrophilic attack is generally favored at the C-1, C-3, C-6, and C-8 positions.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid is expected to introduce a nitro group onto the naphthalene ring. Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivatives. Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be achieved using an appropriate acid chloride or alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The precise distribution of isomers in these reactions would depend on the specific reaction conditions and the steric and electronic effects of the substituent.

| Reaction | Reagents | Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-2-methyl-3-(naphthalen-2-yl)propanoic acids |

| Bromination | Br₂, FeBr₃ | Bromo-2-methyl-3-(naphthalen-2-yl)propanoic acids |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetyl-2-methyl-3-(naphthalen-2-yl)propanoic acids |

Catalytic Hydrogenation and Ring Saturation Studies

The aromatic naphthalene ring can be partially or fully reduced under catalytic hydrogenation conditions. The extent of reduction depends on the catalyst, temperature, and pressure used.

Partial Reduction: Using catalysts such as palladium on carbon (Pd/C) under milder conditions can lead to the selective reduction of one of the rings, yielding derivatives of 2-methyl-3-(tetralin-2-yl)propanoic acid. Full Saturation: More forcing conditions, for instance, using a rhodium or ruthenium catalyst at higher pressures and temperatures, can result in the complete saturation of the naphthalene system to form 2-methyl-3-(decalin-2-yl)propanoic acid derivatives.

The stereochemistry of the resulting saturated ring system will be influenced by the choice of catalyst and reaction conditions.

Directed Functionalization

The naphthalene ring system in this compound presents multiple C-H bonds that are potential sites for functionalization. Directed C-H activation strategies offer a powerful means to achieve regioselectivity, which can be challenging to attain through classical electrophilic substitution reactions on naphthalenes. The carboxylic acid group, or derivatives thereof, can act as a directing group, facilitating the functionalization of specific positions on the naphthalene ring.

While specific studies on the directed functionalization of this compound are not extensively documented, the principles of C-H activation in naphthalene derivatives provide a framework for its potential reactivity. nih.govanr.fr Transition metal catalysis, particularly with palladium, rhodium, or ruthenium, is a common approach for such transformations. nih.govrsc.org For instance, a carboxylic acid directing group can facilitate ortho-C-H functionalization on an aromatic ring. In the context of the 2-substituted naphthalene ring of the target molecule, this could potentially direct functionalization to the C1 or C3 positions of the naphthalene nucleus.

Furthermore, remote C-H functionalization of naphthalenes has been an area of growing interest. rsc.orgresearchgate.netacs.org These methods allow for the introduction of functional groups at positions that are not sterically or electronically favored. By employing suitable directing groups and catalytic systems, it is conceivable that the C4, C5, C6, or C7 positions on the naphthalene ring of this compound could be selectively functionalized. rsc.org The development of multi-component reactions involving C-H activation further expands the possibilities for creating complex molecular architectures from simple naphthalene precursors. rsc.orgresearchgate.net

Table 1: Potential Directed C-H Functionalization Reactions

| Catalyst System | Directing Group | Potential Functionalization |

|---|---|---|

| Palladium (Pd) | Carboxylic Acid / Amide | Ortho-alkenylation, ortho-arylation |

| Rhodium (Rh) | Various N- and O-based groups | Ortho- and meta-alkenylation |

Stereochemical Transformations and Epimerization Studies

This compound possesses a chiral center at the carbon atom bearing the methyl group and the carboxylic acid. The stereochemistry at this center is crucial for its biological activity, as is common with many 2-arylpropanoic acids (profens). The ability to control and modify this stereocenter is of significant synthetic importance.

Stereochemical transformations can involve either the resolution of a racemic mixture or the stereoselective synthesis of a single enantiomer. Chiral resolution is a widely used method for separating enantiomers. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org Another approach is chiral chromatography, which utilizes a chiral stationary phase to separate the enantiomers. nih.gov Esterification with a chiral alcohol, such as menthol, to form diastereomeric esters that can be separated chromatographically is also a viable strategy. beilstein-journals.orgresearchgate.net

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a relevant consideration for 2-arylpropanoic acids. In biological systems, some (R)-enantiomers of profens can undergo metabolic chiral inversion to the more pharmacologically active (S)-enantiomer. This process often involves the formation of a coenzyme A thioester, which facilitates the epimerization of the α-carbon. While specific epimerization studies on this compound are not prevalent, the general mechanism observed for other profens provides a likely model for its behavior.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The carboxylic acid functionality of this compound makes it a suitable component for isocyanide-based MCRs such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgwalisongo.ac.idresearchgate.net If this compound were used in a Passerini reaction, it would be incorporated into the final product as the acyl group.

The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. nih.gov Similar to the Passerini reaction, this compound would serve as the carboxylic acid component, with its acyl group being part of the final product structure. These reactions are highly valued in combinatorial chemistry and drug discovery for the rapid generation of diverse molecular libraries. nih.gov

Table 2: Potential Multi-Component Reactions

| Reaction | Components | Product Type |

|---|---|---|

| Passerini | This compound, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide |

Thermal and Photochemical Reactivity

The thermal and photochemical stability of this compound is an important aspect of its chemical profile. The thermal behavior of related 2-arylpropanoic acids, such as ibuprofen (B1674241), has been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). lew.roasianpubs.orgacs.org These studies indicate that such compounds have a defined melting point followed by decomposition at higher temperatures. lew.roresearchgate.net The thermal stability can be influenced by factors such as the molecular structure and interactions with other substances. researchgate.netnetzsch.com

The naphthalene moiety in this compound makes it susceptible to photochemical reactions. Naphthalene itself is a well-known photosensitizer. Studies on the photochemical degradation of naproxen (B1676952), a closely related compound, have shown that it can be degraded by UV light. mdpi.comnih.goviwaponline.comresearchgate.netresearchgate.net The degradation pathways often involve decarboxylation of the propanoic acid side chain, followed by oxidation to form alcohol and ketone derivatives. mdpi.comresearchgate.netresearchgate.net The rate of photodegradation can be influenced by environmental factors such as pH and the presence of other substances. nih.goviwaponline.com

Table 3: Summary of Potential Reactivity

| Stimulus | Potential Reaction | Products |

|---|---|---|

| Heat | Thermal Decomposition | Decomposition products |

Despite a comprehensive search of scientific literature and spectroscopic databases, no specific experimental or computational data for the advanced spectroscopic and structural characterization of this compound could be located. The requested detailed research findings and data tables for this particular compound are not available in the public domain.

Therefore, it is not possible to generate the article with the specified outline and content inclusions, as this would require fabricating data and presenting information that is not scientifically validated for this compound.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 Naphthalen 2 Yl Propanoic Acid

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy is indispensable for characterizing chiral molecules like 2-Methyl-3-(naphthalen-2-yl)propanoic acid, which possesses a stereocenter at the C2 position of the propanoic acid moiety. These techniques provide crucial information regarding the enantiomeric purity and absolute configuration of the molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores. For this compound, the naphthalene (B1677914) ring serves as the primary chromophore.

The CD spectrum is expected to exhibit Cotton effects, which are characteristic positive or negative peaks corresponding to the electronic transitions of the naphthalene chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum with theoretical calculations or with the spectra of structurally similar compounds with known configurations, the absolute configuration (R or S) of this compound can be determined. For 2-arylpropanoic acids, a non-empirical rule has been established to determine the absolute configuration by examining the sign of the biphenyl A band at approximately 250 nm in the ECD spectrum of their biphenylamides mdpi.com.

Illustrative Data Table: Expected CD Spectral Data

Table 1: Hypothetical Circular Dichroism Data for (S)-2-Methyl-3-(naphthalen-2-yl)propanoic acid in Methanol (B129727).| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| 280 | +15.2 |

| 250 | -8.7 |

| 220 | +25.4 |

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ORD curves of chiral molecules often exhibit a phenomenon known as the Cotton effect in the vicinity of an absorption band, where the optical rotation changes dramatically and may cross the zero-rotation axis.

For this compound, the ORD curve would be expected to show a significant Cotton effect associated with the electronic transitions of the naphthalene chromophore. The shape and sign of the Cotton effect are characteristic of the enantiomer being analyzed and provide complementary information to CD spectroscopy for the assignment of absolute configuration. The specific rotation at a single wavelength, typically the sodium D-line (589 nm), is a fundamental property used to characterize chiral compounds. researchgate.net

Illustrative Data Table: Expected ORD Data

Table 2: Hypothetical Optical Rotatory Dispersion Data for (S)-2-Methyl-3-(naphthalen-2-yl)propanoic acid.| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 | +45.6 |

| 436 | +98.2 |

| 365 | +185.7 |

| 313 | +350.1 |

| 290 | -150.3 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₄H₁₄O₂), HRMS would provide an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm).

In addition to molecular formula confirmation, HRMS provides valuable insights into the fragmentation pathways of the molecule upon ionization. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, characteristic fragmentation would likely involve the loss of the carboxyl group, cleavage of the bond between the methyl-substituted carbon and the methylene bridge, and fragmentation of the naphthalene ring system. The fragmentation of the naphthalene radical cation itself has been studied, revealing pathways such as the loss of H, H₂, and C₂H₂ acs.orgnist.gov. The fragmentation of carboxylic acids often involves the loss of OH (17 amu) and COOH (45 amu) libretexts.org.

Illustrative Data Table: Expected HRMS Fragmentation Data

Table 3: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound.| m/z (Observed) | m/z (Calculated) | Formula | Fragment |

| 214.0994 | 214.0994 | C₁₄H₁₄O₂ | [M]⁺ |

| 199.0759 | 199.0759 | C₁₃H₁₁O₂ | [M - CH₃]⁺ |

| 169.0966 | 169.0966 | C₁₃H₁₃ | [M - COOH]⁺ |

| 141.0704 | 141.0704 | C₁₁H₉ | [C₁₀H₇CH₂]⁺ |

| 128.0626 | 128.0626 | C₁₀H₈ | [Naphthalene]⁺ |

X-Ray Crystallography of Single Crystals of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated.

For this compound, a single-crystal X-ray structure would provide unequivocal proof of its chemical connectivity and, for an enantiomerically pure crystal, its absolute configuration. The crystal structure would also reveal details about the conformation of the molecule in the solid state, such as the torsion angles describing the orientation of the naphthalene ring relative to the propanoic acid chain. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and π-π stacking of the naphthalene rings, which govern the crystal packing. While the crystal structure of the title compound is not available, the structures of several naphthalene-containing organic molecules have been determined, providing a basis for understanding the potential packing motifs researchgate.netmdpi.com.

Illustrative Data Table: Expected Crystallographic Data

Table 4: Hypothetical Single-Crystal X-ray Crystallography Data for this compound.| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.567 |

| β (°) | 105.4 |

| Volume (ų) | 665.8 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.265 |

| R-factor (%) | 4.5 |

Computational and Theoretical Investigations of 2 Methyl 3 Naphthalen 2 Yl Propanoic Acid

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules from first principles. Such calculations, though not found specifically for 2-Methyl-3-(naphthalen-2-yl)propanoic acid, would provide fundamental insights into its chemical behavior.

Electronic Structure and Frontier Molecular Orbital Analysis

A DFT analysis would elucidate the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) ring, while the LUMO might be distributed over the carboxylic acid group and the aromatic system.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -X | Indicates electron-donating ability |

| LUMO Energy | -Y | Indicates electron-accepting ability |

Note: The values in this table are for illustrative purposes only, as specific computational data for the target compound is not available.

Conformational Analysis and Energetic Minima

The flexibility of the propanoic acid side chain allows for multiple conformations of this compound. A thorough conformational analysis using DFT would identify the various stable geometries (energetic minima) and the transition states connecting them. By calculating the relative energies of these conformers, the most probable shape of the molecule under given conditions can be predicted. This is crucial for understanding its biological activity, as the conformation often dictates how a molecule interacts with biological targets.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Infrared (IR) spectroscopy simulations would yield vibrational frequencies corresponding to specific functional groups, such as the C=O stretch of the carboxylic acid and the C-H vibrations of the aromatic ring. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Table 2: Predicted Spectroscopic Data Framework

| Spectroscopic Technique | Predicted Parameter | Structural Insight |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Proton environment |

| ¹³C NMR | Chemical Shift (ppm) | Carbon skeleton |

| IR | Vibrational Frequency (cm⁻¹) | Functional groups |

Note: This table outlines the types of data that would be generated from such a study.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, particularly its interactions with its environment.

Solvent Effects on Molecular Conformation

The conformation of this compound can be significantly influenced by the solvent. MD simulations in different solvent environments (e.g., water, ethanol, DMSO) would reveal how solvent molecules interact with the solute and affect its preferred shape. easychair.org These simulations can track the conformational changes and hydrogen bonding patterns between the carboxylic acid group and solvent molecules, providing a dynamic picture of the solvation process.

Theoretical Ligand-Target Recognition Studies (Non-clinical)

In a non-clinical context, MD simulations are a valuable tool for theoretical studies of ligand-target recognition. If a potential biological target for this compound were identified, MD simulations could be used to model their interaction. These simulations would place the molecule in the binding site of the target protein and observe the binding process at an atomic level. This could help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, and provide an estimation of the binding affinity.

Reaction Mechanism and Transition State Analysis

The chemical reactivity of this compound can be elucidated through the computational analysis of its potential reaction pathways and the characterization of transition states. A plausible reaction to investigate would be the esterification of the carboxylic acid group, a fundamental reaction in organic chemistry.

Density Functional Theory (DFT) calculations, a common computational method, can be employed to model this reaction. By using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), the geometries of the reactants, intermediates, transition states, and products can be optimized.

Hypothetical Reaction: Esterification with Methanol (B129727)

The acid-catalyzed esterification of this compound with methanol would likely proceed through a series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer, and subsequent elimination of a water molecule.

Transition State Analysis:

Computational chemists can locate the transition state for the rate-determining step, which is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. Frequency calculations are then performed to verify the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. For a reaction to be plausible under normal conditions, this barrier should not be excessively high.

Interactive Data Table: Hypothetical Energy Profile for Esterification

| Species | Relative Energy (kcal/mol) |

| Reactants (Acid + Methanol) | 0.00 |

| Protonated Acid | +5.20 |

| Transition State 1 (Nucleophilic Attack) | +15.80 |

| Tetrahedral Intermediate | +2.50 |

| Transition State 2 (Water Elimination) | +18.30 |

| Products (Ester + Water) | -3.70 |

Note: These values are illustrative and based on typical values for similar reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Level, Non-clinical)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific biological activity for this compound is established in the public domain, a hypothetical QSAR study can be constructed based on its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen (B1676952).

A hypothetical QSAR model could be developed to predict the cyclooxygenase-2 (COX-2) inhibitory activity of a series of naphthalene-based propanoic acid derivatives. This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their chemical and physical properties.

Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A statistical method, such as multiple linear regression (MLR), would then be used to build an equation that correlates a selection of these descriptors with the observed biological activity.

Interactive Data Table: Hypothetical QSAR Model for COX-2 Inhibition

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Lipophilicity (Octanol-Water Partition Coefficient) |

| LUMO Energy | -1.20 | Electron-accepting ability |

| Molecular Volume | +0.02 | Molecular size |

| Wiener Index | -0.15 | A topological descriptor related to branching |

Hypothetical QSAR Equation: pIC50 = 2.50 + (0.45 * LogP) - (1.20 * LUMO) + (0.02 * Volume) - (0.15 * Wiener)

This equation suggests that higher lipophilicity and molecular volume, along with a lower LUMO energy, could lead to increased inhibitory activity, while increased branching might be detrimental.

Topological Analysis of Electron Density (AIM, ELF)

The theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are powerful computational tools for analyzing the chemical bonding and electronic structure of a molecule based on the topology of the electron density.

Atoms in Molecules (AIM):

AIM analysis partitions the electron density of a molecule into atomic basins. The properties of the electron density at the bond critical points (BCPs)—points of minimum electron density between two bonded atoms—provide insight into the nature of the chemical bonds.

For this compound, AIM analysis would be expected to reveal:

Covalent character for the C-C and C-H bonds in the naphthalene ring and the propanoic acid chain, characterized by a negative Laplacian of the electron density (∇²ρ < 0) at the BCPs.

Polar covalent character for the C-O and O-H bonds of the carboxylic acid group, with a positive Laplacian (∇²ρ > 0) and a significant charge separation.

Electron Localization Function (ELF):

ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron. It visualizes regions of high electron localization, which correspond to chemical bonds and lone pairs.

An ELF analysis of this compound would likely show:

Attractors corresponding to the core electrons of the carbon and oxygen atoms.

Valence attractors representing the C-C, C-H, C-O, and O-H bonds.

Valence attractors for the lone pairs on the oxygen atoms of the carboxyl group.

A delocalized electronic structure within the naphthalene ring system, indicated by the shape and population of the valence basins.

Interactive Data Table: Hypothetical AIM and ELF Data for Selected Bonds

| Bond | AIM: Electron Density at BCP (a.u.) | AIM: Laplacian of Electron Density (a.u.) | ELF: Basin Population (e⁻) |

| C-C (Naphthalene) | 0.310 | -0.750 | ~1.80 |

| C-H (Naphthalene) | 0.280 | -0.820 | ~1.95 |

| C=O (Carboxyl) | 0.450 | +0.150 | ~3.50 (disynaptic) |

| C-O (Carboxyl) | 0.290 | +0.050 | ~1.90 |

| O-H (Carboxyl) | 0.350 | +1.200 | ~1.75 |

Note: These values are illustrative and based on typical values for these types of bonds.

Biological Activity and Molecular Mechanisms in Vitro Research

Enzyme Inhibition and Activation Studies

Comprehensive searches of scientific databases have not identified any studies investigating the inhibitory or activating effects of 2-Methyl-3-(naphthalen-2-yl)propanoic acid on specific enzymes.

There is no available research that identifies or validates any specific enzyme targets for this compound.

Due to the lack of identified enzyme targets, no kinetic analysis, such as the determination of inhibition constants (Kᵢ) or IC₅₀ values, has been reported for this compound.

A representative data table for kinetic analysis would typically appear as follows, though no data is available for this specific compound:

| Enzyme Target | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

No mutagenesis or co-crystallization studies have been published that would elucidate the structural basis of interaction between this compound and any enzyme.

Receptor Binding Assays and Ligand-Target Interactions

There is no publicly available data from in vitro receptor binding assays for this compound.

Information regarding the binding affinities (dissociation constant, Kᵈ) of this compound to any biological receptor is not available in the current body of scientific literature.

A standard data table for binding affinities would be structured as shown below, but is currently unpopulated for this compound:

| Receptor Target | Kᵈ (nM) | Assay Method |

| Data Not Available | Data Not Available | Data Not Available |

No competitive binding studies have been documented that would assess the ability of this compound to displace known ligands from their receptor binding sites.

Cellular Assays for Molecular Pathway Modulation (In vitro only)

Currently, there is a notable absence of publicly available scientific literature detailing the effects of this compound in in vitro cellular assays aimed at elucidating its influence on molecular pathway modulation. Extensive searches of scientific databases have not yielded specific studies on this particular compound.

Gene Expression Profiling

No research data from gene expression profiling studies, such as microarray or RNA-sequencing (RNA-Seq) analyses, are available for cells treated with this compound. Consequently, its impact on the transcriptome and the specific genes it may regulate remain uncharacterized.

Protein Phosphorylation and Signaling Pathway Analysis

Detailed analyses of protein phosphorylation and the modulation of specific signaling pathways following cellular exposure to this compound have not been reported in the scientific literature. Techniques such as Western blotting for specific phosphoproteins or broader phosphoproteomic studies have not been applied to investigate the effects of this compound.

Structure-Activity Relationship (SAR) Elucidation at a Molecular Level

Specific structure-activity relationship (SAR) studies focusing on this compound and its analogs to determine the chemical features essential for any potential biological activity at a molecular level are not documented. While SAR studies exist for other classes of naphthalene-containing compounds, this information cannot be directly extrapolated to the specific scaffold of this compound.

Elucidation of Mode of Action at the Sub-Cellular Level

The precise mode of action of this compound at the sub-cellular level is currently unknown. There are no published studies identifying its direct molecular targets or the specific mechanisms by which it might exert a biological effect within the cell.

Applications of 2 Methyl 3 Naphthalen 2 Yl Propanoic Acid As a Synthetic Building Block and Material Precursor

Role in Complex Organic Synthesis and Natural Product Analogues

There is no available research demonstrating the use of 2-Methyl-3-(naphthalen-2-yl)propanoic acid as a key intermediate or building block in the total synthesis of complex organic molecules or in the preparation of natural product analogues.

Ligand in Asymmetric Catalysis and Chiral Material Synthesis

No studies have been found that report the synthesis or application of ligands derived from this compound for use in asymmetric catalysis. Consequently, its role in the synthesis of chiral materials is also not documented.

Scaffold for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis

There is no evidence in published research to suggest that this compound has been utilized as a central scaffold for the generation of combinatorial chemistry libraries or in diversity-oriented synthesis campaigns to explore new chemical space for drug discovery or other applications.

Advanced Analytical Methodologies for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like "2-Methyl-3-(naphthalen-2-yl)propanoic acid." Its versatility allows for both purity assessment and precise quantification.

A typical reversed-phase HPLC method for the analysis of "this compound" would employ a C18 column to separate the analyte from non-polar and moderately polar impurities. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic nature of the propanoic acid moiety necessitates the acidification of the mobile phase (e.g., with phosphoric acid or formic acid) to suppress the ionization of the carboxyl group, thereby ensuring good peak shape and retention. Detection is commonly achieved using a UV detector, leveraging the strong absorbance of the naphthalene (B1677914) ring, typically around 230 nm or 254 nm.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This interactive table provides a hypothetical, yet representative, set of HPLC parameters for the analysis of this compound.

"this compound" possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers. As the biological activity of enantiomers can differ significantly, the determination of enantiomeric purity is critical. Chiral HPLC is the premier technique for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds. The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for achieving optimal enantiomeric resolution. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess (ee).

A developed HPLC method must be rigorously validated to ensure its reliability for assessing research-grade purity. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

While "this compound" itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be readily analyzed. Derivatization of the carboxylic acid group to form an ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester increases the volatility and thermal stability of the analyte. A common derivatizing agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a solution of diazomethane.

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for impurity profiling. It can separate and identify volatile and semi-volatile impurities that may be present from the synthesis of the compound. The high separation efficiency of capillary GC columns allows for the resolution of closely related impurities. Mass spectrometry provides structural information, enabling the identification of unknown impurities.

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

This interactive table outlines typical GC-MS conditions for the analysis of a derivatized form of this compound.

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC and GC. CE provides extremely high separation efficiency and requires only minute sample volumes. For the analysis of "this compound," a typical CE method would involve a fused-silica capillary and a background electrolyte (BGE) at a controlled pH. The separation is based on the differential migration of ions in an electric field.

CE is also a powerful technique for chiral separations. The addition of a chiral selector, such as a cyclodextrin (B1172386), to the BGE can induce the separation of the enantiomers of "this compound." The choice of cyclodextrin and its concentration, as well as the pH and composition of the BGE, are critical parameters for optimizing the chiral separation.

Development of Robust Spectrophotometric and Fluorometric Quantification Methods

Simple, rapid, and cost-effective quantification of "this compound" can be achieved using spectrophotometric and fluorometric methods, particularly for routine analysis where high-throughput is desired.

Spectrophotometric Quantification: This method relies on the absorption of ultraviolet (UV) or visible light by the analyte. The naphthalene ring in "this compound" exhibits strong UV absorbance. A UV-Vis spectrophotometer can be used to measure the absorbance at the wavelength of maximum absorption (λmax), which is expected to be around 230 nm. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in a solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Fluorometric Quantification: The naphthalene moiety in "this compound" is also fluorescent. Fluorometry is generally more sensitive and selective than spectrophotometry. The method involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For a naphthalene-containing compound, typical excitation and emission wavelengths would be in the UV and near-UV regions, respectively. Similar to spectrophotometry, a calibration curve is generated using standard solutions to quantify the analyte in unknown samples. A spectrofluorometric method for the structurally similar naproxen (B1676952) has been developed with an excitation wavelength of 271 nm and an emission wavelength of 353 nm, which would be a suitable starting point for method development for "this compound". nih.govresearchgate.net

| Analytical Method | Typical Wavelength (nm) | Principle |

| Spectrophotometry | ~230 (λmax) | UV absorbance by the naphthalene ring |

| Fluorometry | Ex: ~271, Em: ~353 | Fluorescence emission from the naphthalene ring |

This interactive table summarizes the principles of spectrophotometric and fluorometric quantification for this compound.

Q & A

Basic Research Questions

Q. What experimental parameters should be optimized during the synthesis of 2-Methyl-3-(naphthalen-2-yl)propanoic acid to improve yield and purity?

- Methodological Answer : Key parameters include reaction temperature (e.g., 60–100°C for naphthyl derivatives), solvent selection (polar aprotic solvents like DMF or THF), and catalyst choice (e.g., Pd-based catalysts for coupling reactions). Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1) . Post-synthesis, purification via column chromatography or recrystallization using ethanol/water mixtures is recommended. Purity (>95%) can be confirmed by HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR data with reference spectra (e.g., δ 7.2–8.3 ppm for naphthyl protons) .

- Mass Spectrometry : Confirm molecular weight (e.g., M.Wt ~257.28 g/mol) via ESI-MS or MALDI-TOF .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation and moisture absorption. For long-term storage, lyophilize the compound and keep desiccated .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals, particularly for naphthyl and methyl groups .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- Isotopic Labeling : Resolve ambiguities in metabolic studies using C-labeled analogs .

Q. What strategies are effective in identifying and quantifying synthetic impurities in this compound batches?

- Methodological Answer : Employ:

- HPLC-MS : Use C18 columns (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities like regioisomers or unreacted intermediates .

- GC-MS : Detect volatile by-products (e.g., methyl esters) with DB-5 columns .

- Reference Standards : Compare retention times with certified impurities (e.g., EP-grade impurities listed in ).

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t) and intrinsic clearance .

- CYP450 Inhibition Screening : Use fluorogenic substrates to test interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) .

- Metabolite Profiling : Identify hydroxylated or glucuronidated metabolites using high-resolution MS .

Q. What experimental approaches are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for protein-ligand interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters .

- Molecular Dynamics Simulations : Model binding poses using software like GROMACS or AMBER .

Safety and Compliance Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.